molecular formula C13H26N2O2 B082446 N,N,N',N'-tetramethylnonanediamide CAS No. 13424-87-8

N,N,N',N'-tetramethylnonanediamide

Cat. No.: B082446
CAS No.: 13424-87-8
M. Wt: 242.36 g/mol
InChI Key: RBBBAMFNMHEFOH-UHFFFAOYSA-N
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Description

Azelamide, N,N,N’,N’-tetramethyl- is an organic compound with the chemical formula C13H26N2O2 and a molecular weight of 242.35774 g/mol . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azelamide, N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common synthetic route involves the reaction of azelaic acid with N,N-dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Azelamide, N,N,N’,N’-tetramethyl- often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Azelamide, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can undergo substitution reactions with halogens or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Organic Synthesis

Catalysis in Reactions:
N,N,N',N'-Tetramethylnonanediamide is employed as a catalyst in several organic reactions. Notably, it has been used in the Baylis-Hillman reaction, which is significant for forming carbon-carbon bonds in organic synthesis. This reaction typically involves cycloalkenones and demonstrates the compound's utility in creating complex organic molecules .

Role as a Ligand:
The compound serves as a ligand for metal ions, facilitating various coordination chemistry applications. It has been utilized in the preparation of dinuclear μ-carbonato-dicopper(II) species, highlighting its importance in metal-organic frameworks and catalysis .

Materials Science

Nanopore Applications:
Recent studies have explored the use of this compound within metal-organic frameworks (MOFs). It plays a crucial role in host-guest charge transfer phenomena, which are vital for developing advanced materials with specific electronic properties. This application is particularly relevant in the field of nanoengineering .

Development of Antimicrobial Hydrogels:
The compound has been integral in creating hydrophilic, antimicrobial polycations that form superabsorbent and interpenetrating hydrogel networks. These materials exhibit long-lasting antimicrobial properties, making them suitable for medical applications such as wound dressings or drug delivery systems .

Environmental Applications

CO2-Switchable Systems:
this compound has been incorporated into CO2-switchable microemulsion systems based on pseudogemini surfactants. This innovative approach allows for responsive material systems that can adapt to environmental changes, offering potential solutions for pollution control and sustainable chemistry .

Biomedical Research

Sorption Studies:
In the context of environmental remediation, research has demonstrated the compound's effectiveness in enhancing the sorption performance of chromium(VI) using organic anion exchangers embedded in silica pores. This application underscores its role in developing materials for heavy metal remediation .

Anticancer Research:
Although not directly linked to this compound itself, studies involving related compounds have shown promising anticancer activities. For instance, new derivatives based on similar structures have exhibited significant growth inhibition against various cancer cell lines, suggesting avenues for future research involving TMPDA derivatives .

Mechanism of Action

The mechanism of action of Azelamide, N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A similar compound with different chemical properties and applications.

    N,N-Dimethylformamide: Another related compound with distinct uses in organic synthesis and industry.

Uniqueness

Azelamide, N,N,N’,N’-tetramethyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields. Its versatility and effectiveness in different contexts set it apart from other similar compounds.

Properties

CAS No.

13424-87-8

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N,N,N',N'-tetramethylnonanediamide

InChI

InChI=1S/C13H26N2O2/c1-14(2)12(16)10-8-6-5-7-9-11-13(17)15(3)4/h5-11H2,1-4H3

InChI Key

RBBBAMFNMHEFOH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCCCCCCC(=O)N(C)C

Canonical SMILES

CN(C)C(=O)CCCCCCCC(=O)N(C)C

Key on ui other cas no.

13424-87-8

Origin of Product

United States

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